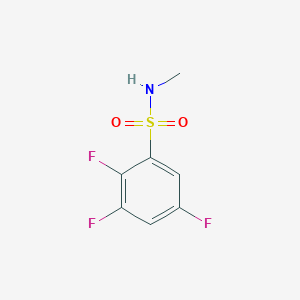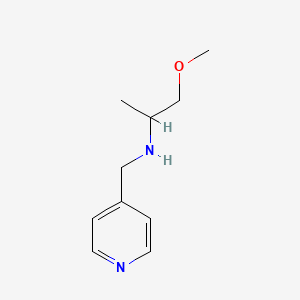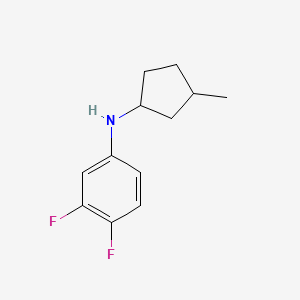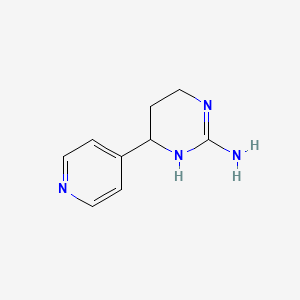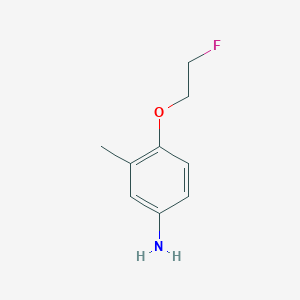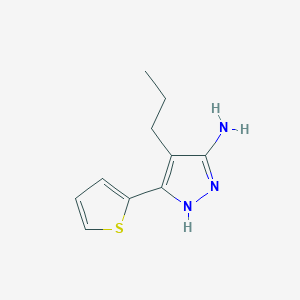
4-Propyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a propyl group at the 4-position and a thiophene ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a propyl group at the 4-position.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Propyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Propyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propyl-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene ring.
4-Propyl-3-(furan-2-YL)-1H-pyrazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-Propyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan rings. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C10H13N3S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
4-propyl-5-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-4-7-9(12-13-10(7)11)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13) |
InChI-Schlüssel |
KJJFCNDOKIRPET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NN=C1N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


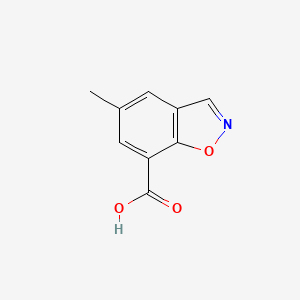
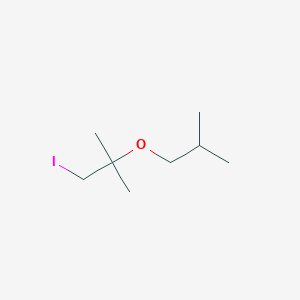
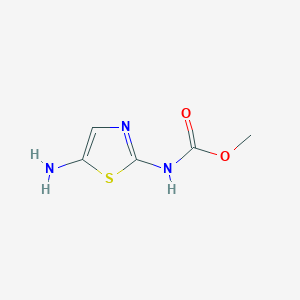
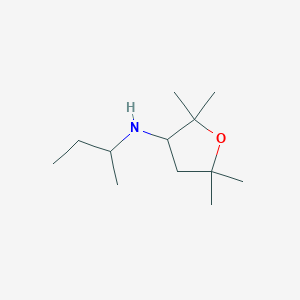
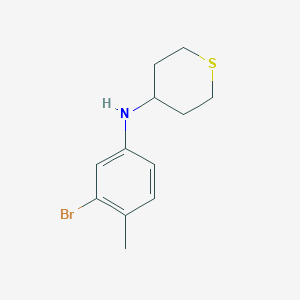

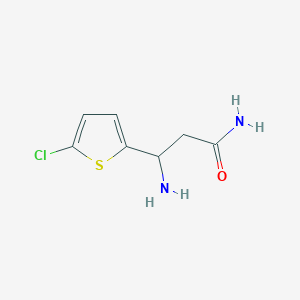
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
